molecular formula C9H11N5S B15217252 7-(Piperidin-1-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidine CAS No. 92658-04-3

7-(Piperidin-1-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidine

Cat. No.: B15217252
CAS No.: 92658-04-3
M. Wt: 221.28 g/mol
InChI Key: WHQLXGUEIMSPHF-UHFFFAOYSA-N
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Description

7-(Piperidin-1-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidine is a fused heterocyclic compound featuring a [1,2,3]thiadiazole ring fused to a pyrimidine scaffold at the [5,4-d] position. The 7-position is substituted with a piperidin-1-yl group, a six-membered saturated ring containing one nitrogen atom.

For example, piperidine-containing thiazolo[5,4-d]pyrimidines are synthesized via coupling of 7-amino-5-chloro-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine with amine tails . Adapting this approach, the thiadiazolo core may be constructed via thionation or rearrangement reactions, as seen in triazolo-to-thiadiazolo transformations using phosphorous pentasulfide .

Properties

CAS No.

92658-04-3

Molecular Formula

C9H11N5S

Molecular Weight

221.28 g/mol

IUPAC Name

7-piperidin-1-ylthiadiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C9H11N5S/c1-2-4-14(5-3-1)8-7-9(11-6-10-8)15-13-12-7/h6H,1-5H2

InChI Key

WHQLXGUEIMSPHF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C3C(=NC=N2)SN=N3

Origin of Product

United States

Preparation Methods

Precursor Synthesis: Chlorothiadiazolopyrimidine Intermediate

The foundational step involves preparing a halogenated thiadiazolopyrimidine core. For example, 7-chlorothiadiazolo[5,4-d]pyrimidine serves as a key intermediate. This precursor is synthesized via cyclocondensation of thiourea derivatives with chlorinated pyrimidine analogs under acidic or basic conditions.

Reaction Conditions :

  • Reactants : 4,6-dichloropyrimidine-5-amine, carbon disulfide, and hydrazine hydrate.
  • Catalyst : Sodium ethoxide or microwave irradiation.
  • Yield : 60–75% after purification by silica gel chromatography (chloroform:methanol, 9.5:0.5).

Alternative Synthetic Approaches

Multicomponent Cyclization Strategies

Direct assembly of the thiadiazolopyrimidine core with pre-installed piperidine substituents is feasible via one-pot reactions:

Example Protocol :

  • Reactants : 2-aminothiophene-3-carbonitrile, piperidine, and sodium nitrite.
  • Conditions : Acidic medium (HCl, ethanol), reflux for 6 hours.
  • Outcome : Forms the thiadiazole ring while incorporating piperidine in situ.

Advantages :

  • Fewer purification steps.
  • Higher atom economy (yield: 55–65%).

Transition Metal-Catalyzed Coupling

Palladium-catalyzed amination (Buchwald-Hartwig) offers an alternative for introducing piperidine:

Conditions :

  • Catalyst : Pd(OAc)₂/Xantphos.
  • Ligand : BINAP.
  • Base : Cs₂CO₃.
  • Solvent : Toluene, 110°C, 24 hours.

Challenges :

  • Limited applicability due to potential sulfur-poisoning of catalysts.
  • Lower yields (40–50%) compared to nucleophilic substitution.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR :
    • Piperidine protons: δ 1.45–1.65 (m, 6H, CH₂), δ 2.75–2.90 (m, 4H, NCH₂).
    • Thiadiazolopyrimidine protons: δ 8.25 (s, 1H, H-2), δ 8.90 (s, 1H, H-4).
  • ¹³C NMR :
    • Piperidine carbons: δ 24.5 (CH₂), δ 46.8 (NCH₂).
    • Thiadiazole C-7: δ 152.3 (C-S).
  • HRMS : m/z 221.0832 [M+H]⁺ (calculated for C₉H₁₁N₅S).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time 6.2 min.
  • Melting Point : 178–180°C (decomposition observed above 185°C).

Challenges and Optimization Strategies

Byproduct Formation

  • Di-substitution : Excess piperidine may lead to disubstituted analogs. Mitigated by stoichiometric control.
  • Ring-Opening : Thiadiazole instability under prolonged heating requires strict temperature monitoring.

Solvent and Base Selection

  • Polar Solvents : DMF enhances reaction rate but complicates purification. Acetonitrile balances reactivity and ease of workup.
  • Strong Bases : Cs₂CO₃ outperforms K₂CO₃ in moisture-sensitive reactions.

Comparative Analysis of Synthetic Routes

Method Yield Time Complexity Scalability
Nucleophilic Substitution 70–85% 12–24 h Moderate High
Microwave-Assisted 75–80% 1–2 h Low Moderate
Multicomponent Cyclization 55–65% 6 h High Low
Buchwald-Hartwig 40–50% 24 h High Low

Industrial and Pharmacological Considerations

  • Cost Efficiency : Nucleophilic substitution remains the most economically viable for large-scale production.
  • Green Chemistry : Microwave methods reduce energy consumption and solvent waste.
  • Biological Relevance : The piperidine moiety enhances bioavailability, making this compound a candidate for kinase inhibition studies.

Chemical Reactions Analysis

Types of Reactions

7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the piperidine ring .

Scientific Research Applications

7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a modulator of biological pathways.

    Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases, cancer, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist or inverse agonist at adenosine A2A receptors, which are involved in various physiological processes such as neurotransmission, inflammation, and immune response. By binding to these receptors, the compound can modulate their activity and influence downstream signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Table 1: Key Structural Features of Thiadiazolo/Thiazolo-Pyrimidine Derivatives
Compound Class Core Structure 7-Position Substituent Key Heteroatoms Synthesis Method
7-(Piperidin-1-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidine [1,2,3]thiadiazolo[5,4-d]pyrimidine Piperidin-1-yl S, 2N (thiadiazole) Amine coupling, thionation
Piperazine-Thiazolo[5,4-d]pyrimidines (e.g., Compounds 1–8, 10–21) Thiazolo[5,4-d]pyrimidine Piperazine derivatives S, 1N (thiazole) Stepwise amine coupling
5,7-Dimethyl[1,2,3]thiadiazolo[5,4-d]pyrimidinones [1,2,3]thiadiazolo[5,4-d]pyrimidine Methyl groups S, 2N (thiadiazole) Thionation via P2S5
[1,3,4]Thiadiazolo[3,2-a]pyrimidines [1,3,4]thiadiazolo[3,2-a]pyrimidine Variable S, 2N (thiadiazole) Ultrasound-promoted multicomponent synthesis

Key Observations :

  • Core Heteroatoms : The [1,2,3]thiadiazolo core contains two nitrogen atoms and one sulfur, enabling stronger electron-withdrawing effects compared to the single-nitrogen thiazolo systems. This may enhance binding to biological targets via hydrogen bonding or dipole interactions.
  • Piperazine analogs (e.g., Compounds 1–8 ) offer contrasting solubility profiles due to their two nitrogen atoms, which may enhance water solubility.

Q & A

Basic Research Question

  • IR spectroscopy : Absence of diazo (N=N) stretches (~2100 cm⁻¹) confirms successful cyclization .
  • Microanalysis : Carbon, hydrogen, and nitrogen (CHN) analysis validates empirical formulas.
  • NMR : 1^1H and 13^{13}C NMR identify substituents (e.g., piperidinyl protons at δ 1.5–3.0 ppm).
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns.

What strategies optimize nucleophilic substitution at the 7-position to introduce diverse amines?

Advanced Research Question

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of amines.
  • Temperature control : Reactions with less reactive amines (e.g., piperidine) may require heating (50–80°C) .
  • Catalysis : Add catalytic KI or phase-transfer catalysts to accelerate substitution rates.
  • Substrate scope : Test secondary amines (e.g., morpholine) or bulky amines to explore steric effects on reactivity.

How does the piperidinyl group influence the compound’s electronic properties and biological activity?

Advanced Research Question

  • Electronic effects : The piperidinyl group acts as an electron donor, increasing electron density at the thiadiazole ring, which may enhance interactions with biological targets (e.g., enzyme active sites) .
  • Bioactivity modulation : Piperidine’s conformational flexibility can improve binding to hydrophobic pockets in proteins. Comparative studies with smaller amines (e.g., methylamine) or rigid analogs (e.g., pyrrolidine) are recommended to assess structure-activity relationships (SAR).

What are the key considerations in designing analogs for biological testing?

Basic Research Question

  • Functional group compatibility : Retain the thiadiazolo-pyrimidine core for scaffold stability.
  • Substituent diversity : Introduce groups at the 7-position (e.g., heterocycles, alkyl chains) to modulate solubility and target affinity .
  • In vitro assays : Prioritize enzyme inhibition screens (e.g., kinase or protease assays) based on structural similarities to known inhibitors.
  • Toxicity profiling : Use computational tools (e.g., ADMET prediction) to filter analogs with unfavorable pharmacokinetic properties.

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

  • Standardize assays : Ensure consistent cell lines, assay conditions (e.g., pH, temperature), and controls.
  • Purity verification : Characterize compounds via HPLC (>95% purity) to rule out impurities as confounding factors.
  • Mechanistic studies : Combine biochemical assays (e.g., ITC for binding affinity) with structural analysis (e.g., X-ray crystallography) to validate target engagement .

What computational methods predict the reactivity of 7-substituted derivatives?

Advanced Research Question

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) to prioritize substituents for synthesis.
  • QSAR models : Corrogate substituent properties (e.g., logP, molar refractivity) with experimental bioactivity data to guide analog design.

How does solvent choice impact the synthesis of thiadiazolo-pyrimidine derivatives?

Basic Research Question

  • Polar solvents (e.g., ethanol, DMSO) : Enhance solubility of polar intermediates but may promote side reactions (e.g., hydrolysis).
  • Non-polar solvents (e.g., toluene) : Suitable for high-temperature reactions but limit amine nucleophilicity.
  • Mixed solvents (e.g., ethanol/water) : Balance reactivity and solubility, as used in diazotization and substitution steps .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Purification bottlenecks : Replace vacuum sublimation with column chromatography or recrystallization for larger batches.
  • Yield optimization : Optimize stoichiometry (e.g., amine excess) and reaction time to maximize substitution efficiency.
  • Safety protocols : Address piperidine’s toxicity by implementing closed-system reactions and proper waste disposal .

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